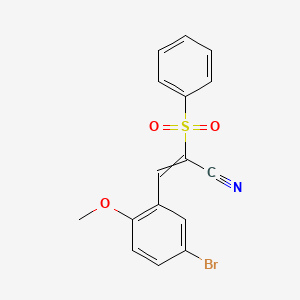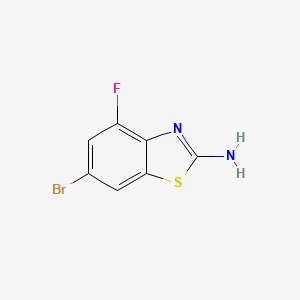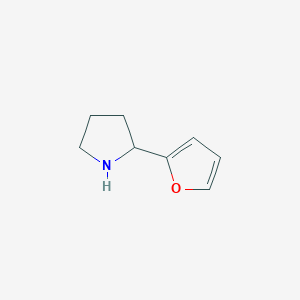![molecular formula C13H17N3OS B1274005 4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 588673-87-4](/img/structure/B1274005.png)
4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-step reactions, starting with various precursors and employing different synthetic routes. For instance, the synthesis of 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole involved the reaction of ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine, followed by structural characterization using several techniques . Similarly, the synthesis of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione was theoretically analyzed, showing that the reaction is energetically feasible at room temperature . Another compound, 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, was characterized by quantum chemical calculations and spectral techniques . The synthesis of 5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one was achieved through Williamson synthesis, reductive amination, amine formylation, and cyclization .
Molecular Structure Analysis
The molecular structures of these triazole derivatives were extensively studied using both experimental and theoretical methods. X-ray crystallography, IR, NMR, and mass spectrometry were employed to infer the structure of the synthesized compounds . Density functional theory (DFT) calculations were used to predict the molecular geometry, vibrational frequencies, and chemical shift values, which showed good agreement with experimental data . The molecular electrostatic potentials and frontier molecular orbitals were also calculated to understand the electronic properties of these molecules .
Chemical Reactions Analysis
The triazole derivatives exhibit various biological activities, which can be attributed to their ability to undergo different chemical reactions. For example, the S-substituted derivatives of triazole-thiones were synthesized by reacting 1,2,4-triazole-5-thiones with different halides, showcasing their potential as antioxidants . The Schiff base reactions were also observed in the formation of some triazole compounds, indicating their potential as biologically active molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as their nonlinear optical properties, were predicted to be greater than those of urea, suggesting potential applications in optical materials . The solubility and energetic behavior of these compounds in different solvent media were examined using DFT calculations, which is crucial for understanding their reactivity and stability . The vibrational modes and electronic transitions of these compounds were analyzed using time-dependent DFT calculations, which helped in assigning the FT-IR and UV-visible spectral features .
Wissenschaftliche Forschungsanwendungen
-
Herbicidal Ionic Liquids
- Field : Chemistry
- Application : Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium .
- Methods : The compounds were synthesized and their basic physicochemical properties (solubility and thermal stability) were characterized .
- Results : The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .
-
Biological Potential of Indole Derivatives
- Field : Pharmaceutical Sciences
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods : Various scaffolds of indole were synthesized for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Synthesis and Characterization of ETMM
- Field : Chemistry
- Application : Synthesis and characterization of 4-(((4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6-methoxycoumarin compound (ETMM) .
- Methods : The synthesized compound was characterized experimentally by Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) .
- Results : The results of the characterization were not specified in the source .
-
Proteomics Research
- Field : Biochemistry
- Application : “4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol” is a product for proteomics research applications .
- Methods : The compound is used in proteomics research, but the specific methods of application or experimental procedures were not specified in the source .
- Results : The outcomes of the research were not specified in the source .
-
Chemical Synthesis
- Field : Chemistry
- Application : Ethyl (2-methylphenoxy)acetate may be used in chemical synthesis .
- Methods : The compound is used in chemical synthesis, but the specific methods of application or experimental procedures were not specified in the source .
- Results : The outcomes of the synthesis were not specified in the source .
Safety And Hazards
Without specific safety data for this compound, it’s difficult to provide a detailed safety and hazard analysis. However, as with any chemical, it should be handled with appropriate safety precautions to prevent exposure and potential harm.
Zukünftige Richtungen
The study and application of this compound could potentially be a topic of future research. This could include further investigation into its synthesis, properties, and potential uses. However, without more specific information, it’s difficult to predict what these future directions might be.
Please note that this analysis is based on the structure of the compound and general knowledge of chemistry. For more detailed and specific information, experimental data and studies would be needed.
Eigenschaften
IUPAC Name |
4-ethyl-3-[1-(2-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-4-16-12(14-15-13(16)18)10(3)17-11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZWUXYAROERMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)OC2=CC=CC=C2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395116 |
Source


|
| Record name | 4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
CAS RN |
588673-87-4 |
Source


|
| Record name | 4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

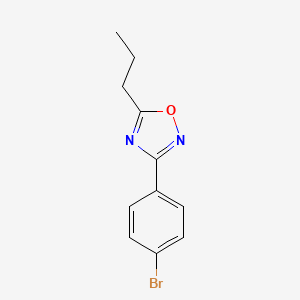
![1-(3-{[(Anilinocarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene](/img/structure/B1273924.png)
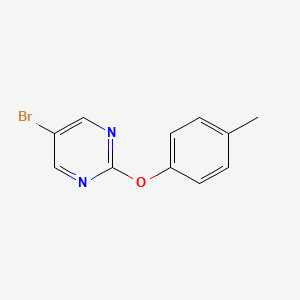
![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B1273935.png)
![4-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1273938.png)
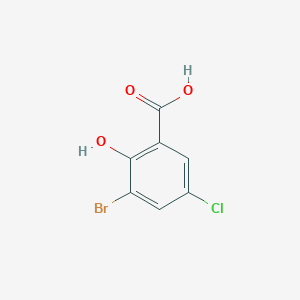
![1-(4-Bromophenyl)-3-[4-(diethoxymethyl)phenyl]-2-propen-1-one](/img/structure/B1273941.png)

![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)
![[(4-Tert-butylphenyl)sulfonyl]acetonitrile](/img/structure/B1273944.png)
